

# Application Note and Protocol: MTS Assay for Cytotoxicity Screening Using Phenazine Methosulfate

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## Compound of Interest

Compound Name: Methyl hydrogen sulfate;phenazine

Cat. No.: B7908697

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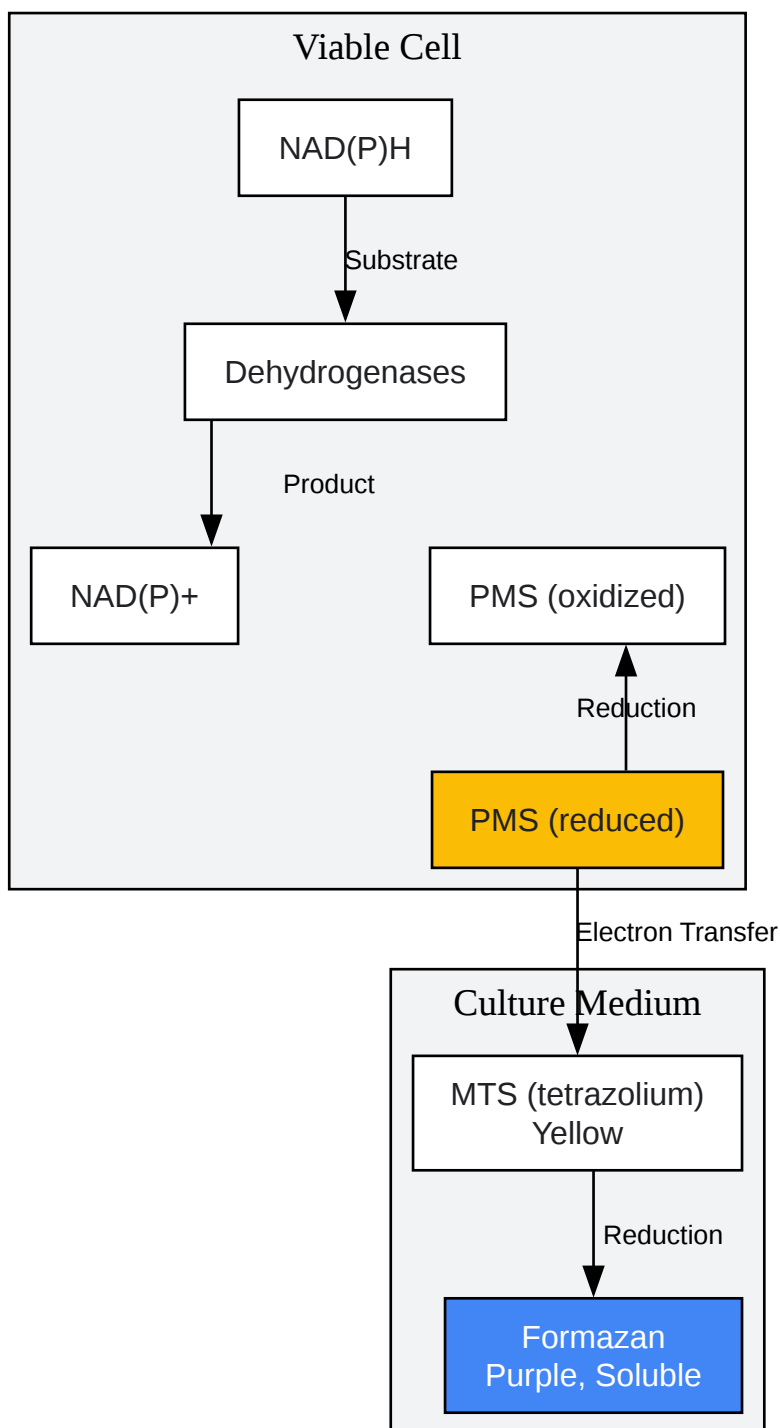
Audience: Researchers, scientists, and drug development professionals.

## Introduction

The MTS assay is a colorimetric method for assessing cell metabolic activity, which is a key indicator of cell viability. This assay is widely used in cytotoxicity and cell proliferation studies. The core of this assay is the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a purple formazan product. This conversion is carried out by NADPH-dependent dehydrogenases, which are active in metabolically active, viable cells.[1][2] The reaction is significantly enhanced by an intermediate electron acceptor, phenazine methosulfate (PMS).[3][4][5] PMS is cell-permeable and gets reduced by cellular dehydrogenases. It then exits the cell and reduces the MTS tetrazolium to the soluble formazan.[4][5] The resulting formazan is soluble in the cell culture medium and its quantity, which is directly proportional to the number of viable cells, can be measured by absorbance at 490-500 nm.[1][2] This "one-step" nature, where the formazan product is soluble and does not require a separate solubilization step, makes the MTS assay a convenient and efficient method for high-throughput screening of cytotoxic compounds.[3]

## Principle of the MTS Assay

The biochemical principle of the MTS assay hinges on the metabolic activity of viable cells. In the presence of the electron coupling agent phenazine methosulfate (PMS), the MTS tetrazolium salt is reduced to a colored formazan product. This reaction is dependent on the activity of mitochondrial reductase enzymes in living cells.



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Caption: Biochemical pathway of MTS reduction in viable cells.

## Experimental Protocol

This protocol provides a detailed methodology for conducting an MTS assay for cytotoxicity screening in a 96-well plate format.

Materials and Reagents

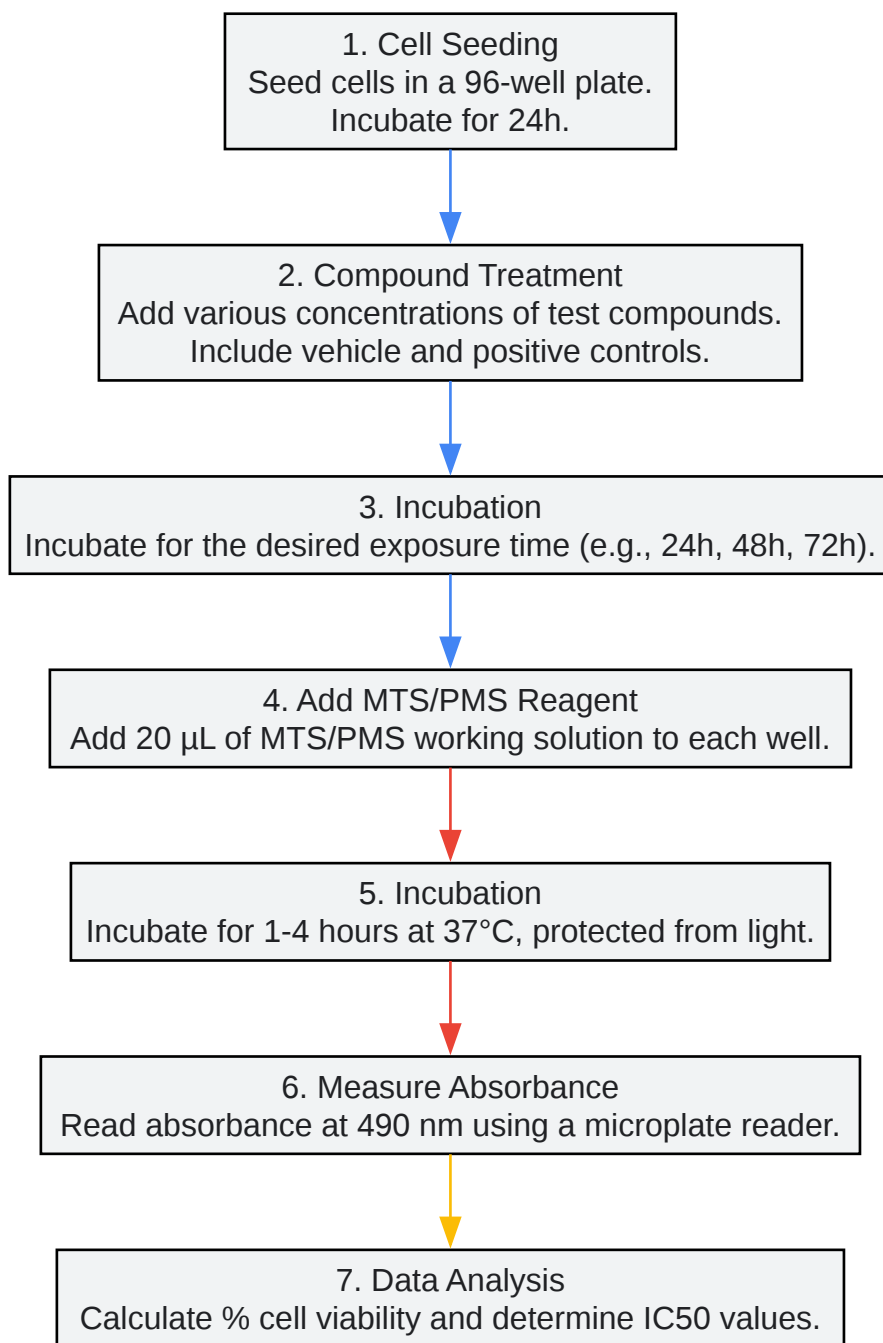
Reagent/Material	Supplier	Notes
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)	Various	Powder form
Phenazine methosulfate (PMS)	Various	Powder form, light-sensitive
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4	Various	For reagent preparation
1N HCl	Various	For pH adjustment
0.2 µm syringe filter	Various	For sterilization
96-well flat-bottom cell culture plates	Various	Sterile
Cell line of interest	Various	
Complete cell culture medium	Various	Phenol red-free medium is recommended to reduce background
Test compounds	N/A	Dissolved in a suitable vehicle (e.g., DMSO, PBS)
Multichannel pipette	N/A	
Microplate reader	N/A	Capable of reading absorbance at 490 nm
Humidified incubator (37°C, 5% CO <sub>2</sub> )	N/A	

### Reagent Preparation: MTS/PMS Solution

It is crucial to protect the MTS and PMS solutions from light.[\[6\]](#)[\[7\]](#)

- MTS Stock Solution (2 mg/mL): Dissolve MTS powder in DPBS (pH 7.4) to a final concentration of 2 mg/mL. Mix until a clear, golden-yellow solution is formed.[\[2\]](#)[\[5\]](#)
- PMS Stock Solution (0.92 mg/mL or as recommended): Prepare a separate stock solution of PMS in DPBS. Note: Some protocols suggest dissolving PMS directly into the MTS solution.
- Combined MTS/PMS Working Solution: Immediately before use, mix the MTS and PMS solutions. A common ratio is 20:1 (v/v) of MTS to PMS solution.[\[6\]](#)[\[8\]](#) For example, mix 1 mL of PMS solution with 20 mL of MTS solution.[\[9\]](#)
- pH Adjustment: Adjust the pH of the final MTS/PMS working solution to 6.0-6.5 using 1N HCl.[\[2\]](#)[\[5\]](#)
- Sterilization: Filter-sterilize the solution through a 0.2  $\mu$ m filter into a sterile, light-protected container.[\[2\]](#)[\[5\]](#)
- Storage: The working solution can be stored protected from light at 4°C for frequent use or aliquoted and stored at -20°C for long-term storage.[\[2\]](#)[\[5\]](#)[\[9\]](#) Avoid repeated freeze-thaw cycles.[\[6\]](#)

#### Experimental Workflow



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Caption: Step-by-step workflow for the MTS cytotoxicity assay.

Detailed Protocol

- Cell Seeding:

- Harvest and count cells. Ensure cells are in the exponential growth phase.<sup>[7]</sup>
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100  $\mu$ L of complete culture medium.
- Include wells with medium only for background control.
- Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator to allow for cell attachment and recovery.
- Compound Treatment:
  - Prepare serial dilutions of the test compounds in culture medium.
  - Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the test compounds at various concentrations.
  - Controls:
    - Untreated Cells (Vehicle Control): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 100% viability.
    - Background Control: Wells containing only culture medium without cells.
    - Positive Control (Optional): A known cytotoxic agent to ensure the assay is working correctly.
- Incubation with Compounds:
  - Incubate the plate for a period appropriate for the test compound's mechanism of action (e.g., 24, 48, or 72 hours).
- Addition of MTS/PMS Reagent:
  - After the treatment incubation, add 20  $\mu$ L of the prepared MTS/PMS working solution to each well (for a final volume of 120  $\mu$ L).<sup>[2][4][5]</sup>
- Incubation with MTS/PMS:

- Incubate the plate for 1 to 4 hours at 37°C, protected from light.[\[2\]](#)[\[4\]](#)[\[5\]](#) The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[\[5\]](#)
- Absorbance Measurement:
  - After incubation, gently mix the plate.
  - Measure the absorbance of each well at 490 nm using a microplate reader.[\[2\]](#)[\[6\]](#)[\[9\]](#)

## Data Presentation and Analysis

### Data Calculation

- Background Subtraction: Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
- Percentage Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

$$\% \text{ Viability} = [(\text{Absorbance of Treated Cells} - \text{Average Absorbance of Blank}) / (\text{Average Absorbance of Vehicle Control} - \text{Average Absorbance of Blank})] * 100$$
[\[7\]](#)

### Sample Data Table



Compound	Concentration (μM)	Replicate 1 (Absorbance)	Replicate 2 (Absorbance)	Replicate 3 (Absorbance)	Average Absorbance	% Cell Viability
Vehicle Control	0	1.254	1.288	1.271	1.271	100%
Compound A	1	1.103	1.125	1.118	1.115	87.7%
Compound A	10	0.852	0.879	0.865	0.865	68.1%
Compound A	50	0.456	0.433	0.441	0.443	34.9%
Compound A	100	0.123	0.135	0.129	0.129	10.1%
Background	N/A	0.058	0.061	0.059	0.059	N/A

### IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve).[\[10\]](#)

### Troubleshooting

- **High Background:** This may be due to contamination of the medium or reagents. Using phenol red-free medium is recommended.[\[7\]](#) Ensure reagents are properly stored and protected from light.
- **Low Signal:** This could result from low cell numbers, insufficient incubation time with the MTS reagent, or reduced metabolic activity of the cells. Optimize cell seeding density and incubation time.

- Inconsistent Results: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.

References (Citations are linked to the search results provided in the thought process.)

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